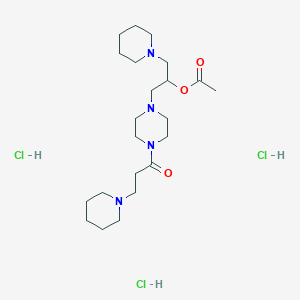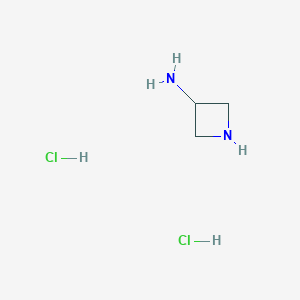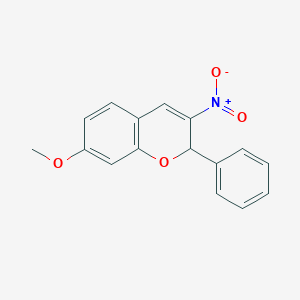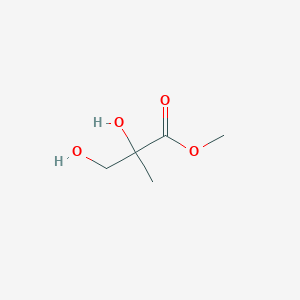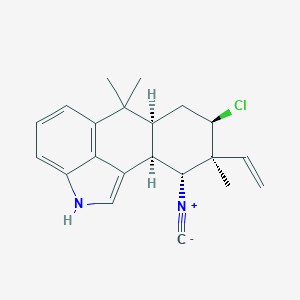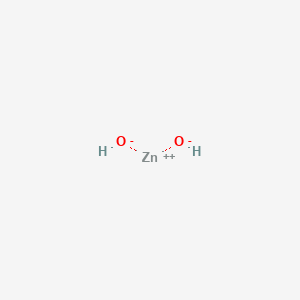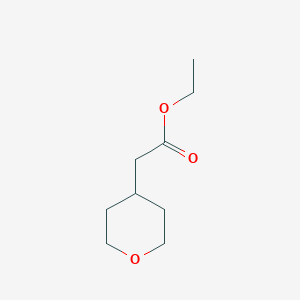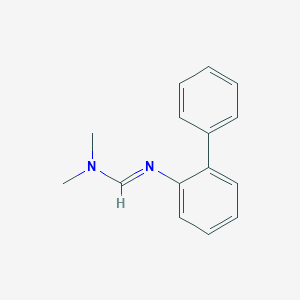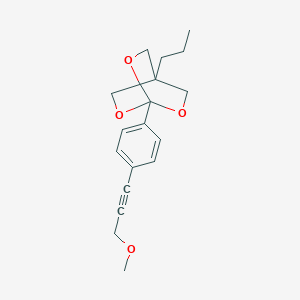
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- is not fully understood. However, it has been suggested that its neuroprotective effects may be due to its ability to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- can modulate the expression of various genes involved in inflammation and oxidative stress. It has also been found to increase the levels of antioxidants in the brain and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using this compound in lab experiments is its high potency and specificity. However, its limited solubility in water can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on this compound. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, exploring the potential use of this compound in combination with other drugs or therapies may also be a promising avenue for future research.
In conclusion, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- is a chemical compound with significant potential for therapeutic applications. Its neuroprotective, anti-inflammatory, and anticancer properties make it an exciting area of research for the scientific community. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- can be synthesized through a multistep process involving the reaction of 4-iodoanisole with propargyl alcohol, followed by the reaction of the resulting compound with 1,5,7-trioxabicyclo[4.4.0]dec-3-ene (TBD) in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
This compound has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and anticancer properties. In particular, it has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
108613-91-8 |
|---|---|
Nombre del producto |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- |
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-[4-(3-methoxyprop-1-ynyl)phenyl]-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C18H22O4/c1-3-10-17-12-20-18(21-13-17,22-14-17)16-8-6-15(7-9-16)5-4-11-19-2/h6-9H,3,10-14H2,1-2H3 |
Clave InChI |
VIISIOYUQNHWSX-UHFFFAOYSA-N |
SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CCOC |
SMILES canónico |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CCOC |
Otros números CAS |
108613-91-8 |
Sinónimos |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4 -propyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



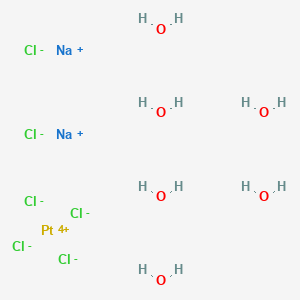
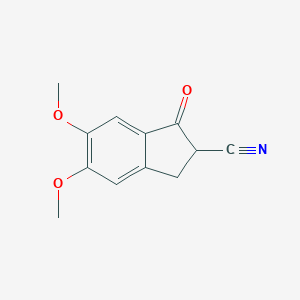
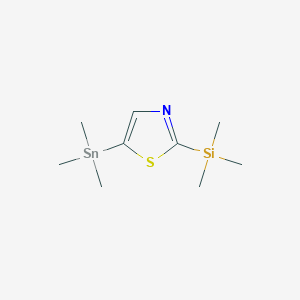
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
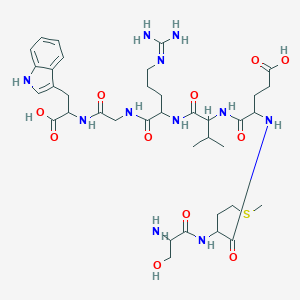
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
